Alpinnanin B
Description
Alpinnanin B is a diarylheptanoid compound isolated from plants of the genus Alpinia, notably Alpinia pinnanensis (rhizomes) and Alpinia katsumadai (seeds) . Its molecular formula is C₃₅H₃₄O₆ (molecular weight: 550.66 g/mol), and it exists as a pale yellow amorphous powder with a specific optical rotation of $[α]_D^{25} = -39.3°$ (in methanol) . This compound belongs to the diarylheptanoid class, characterized by two aromatic rings linked by a seven-carbon chain.
Properties
Molecular Formula |
C35H34O6 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E,1S,5S)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C35H34O6/c1-41-32-23-31(39)33(35(40)34(32)30(38)22-16-25-11-6-3-7-12-25)29(26-17-20-28(37)21-18-26)14-8-13-27(36)19-15-24-9-4-2-5-10-24/h2-12,14,16-18,20-23,27,29,36-37,39-40H,13,15,19H2,1H3/b14-8+,22-16+/t27-,29+/m1/s1 |
InChI Key |
DJTINKKXBIBDGX-SVQXNTIBSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)[C@@H](/C=C/C[C@H](CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=CC=C4 |
Synonyms |
alpinnanin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
ent-Alpinnanin B
- Molecular Formula : C₃₅H₃₄O₆ (identical to Alpinnanin B).
- Source : Alpinia katsumadai seeds .
- Key Differences :
Calyxin H
- Molecular Formula : C₃₅H₃₄O₆ (same as this compound).
- Source : Alpinia blepharocalyx seeds .
- Key Differences :
Epicalyxin B
Functional Analogues
Celastrol
- Source : Tripterygium wilfordii (root extracts).
- Key Comparison: A known HSP inducer used as a positive control in studies. At 1 μM, Celastrol increased HSF1, HSP27, and HSP70 by 1.066–1.371-fold, slightly less potent than this compound-containing mixtures .
Pharmacological Activity Comparison
Research Findings and Implications
- Stereochemistry Matters : Enantiomers like ent-Alpinnanin B show reduced HSP induction compared to this compound, highlighting the importance of chirality in bioactivity .
- Structural Flexibility: Compounds with identical formulas (e.g., Calyxin H, Epicalyxin B) exhibit varied efficacy, suggesting minor structural changes significantly impact function .
- Therapeutic Potential: this compound’s non-cytotoxic HSP induction positions it as a safer alternative to synthetic HSP modulators .
Q & A
Q. What are the key structural characteristics of Alpinnanin B, and how are they validated in experimental settings?
this compound (C₃₅H₃₄O₆) is a pale yellow amorphous powder with a specific optical rotation of [α]D²⁵ = −39.3° (c = 0.28, MeOH). Structural validation typically involves nuclear magnetic resonance (NMR) spectroscopy for carbon and hydrogen assignments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. Purity is assessed via HPLC (>95% purity threshold) and elemental analysis .
Q. What natural sources yield this compound, and how is extraction optimized for research-grade purity?
this compound is isolated from the rhizome of Alpinia pinnanensis. Extraction protocols involve maceration with methanol or ethanol, followed by chromatographic purification (e.g., silica gel column chromatography, preparative HPLC). Solvent polarity gradients (e.g., hexane/ethyl acetate) are critical for isolating minor constituents. Yield optimization requires temperature control (25–40°C) and pH stability (neutral to mildly acidic conditions) to prevent degradation .
Q. What preliminary bioactivity assays are recommended for screening this compound?
Initial bioactivity screening should include:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ calculations.
- Antioxidant activity : DPPH radical scavenging assay.
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2, α-glucosidase). Dose-response curves (3–5 concentrations, triplicate replicates) and positive controls (e.g., doxorubicin for cytotoxicity) are mandatory for reliability .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s bioactivity across studies?
Contradictions often arise from batch-to-batch variability in compound purity, assay conditions (e.g., cell line specificity, serum concentration), or statistical thresholds. Mitigation strategies:
Q. What experimental designs are optimal for studying this compound’s mechanism of action?
For mechanistic studies:
- Omics approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.
- Molecular docking : In silico modeling (e.g., AutoDock Vina) to predict target binding affinities.
- Kinetic assays : Time-resolved fluorescence or surface plasmon resonance (SPR) for binding kinetics. Include negative controls (e.g., scrambled siRNA, inactive analogs) and validate findings with orthogonal methods (e.g., CRISPR knockdown) .
Q. How should researchers address batch-to-batch variability in this compound for longitudinal studies?
Batch variability in secondary metabolites is common. Solutions:
- Quality control : Mandate peptide content analysis, residual solvent testing (e.g., TFA <1%), and solubility profiling.
- Normalization : Adjust concentrations using mass spectrometry-derived peptide content data.
- Blinding : Randomize batch usage across experimental groups to minimize bias .
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships?
Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Report 95% confidence intervals and apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Predefine significance thresholds (e.g., p < 0.01) to avoid Type I errors .
Methodological Guidance Tables
Q. Table 1. Minimum Data Reporting Standards for this compound Studies
Q. Table 2. Recommended Analytical Techniques
| Application | Technique | Key Output |
|---|---|---|
| Structural Elucidation | ¹H/¹³C NMR, X-ray crystallography | Stereochemistry |
| Quantification | HPLC-DAD, UPLC-QTOF-MS | Purity, content |
| Target Identification | SPR, ITC | Binding kinetics |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
